endo-BCN-PEG3-Boc-amine
Overview
Description
Endo-BCN-PEG3-Boc-amine is a PEG derivative containing a BCN group and a Boc-protected amine . The BCN group can react with azide-tagged biomolecules . It is used in medical research, drug-release, nanotechnology, new materials research, and cell culture .
Synthesis Analysis
The protected amine in endo-BCN-PEG3-Boc-amine can be deprotected under mild acidic conditions . The BCN group can react with azide-tagged biomolecules .Molecular Structure Analysis
The molecular formula of endo-BCN-PEG3-Boc-amine is C24H40N2O7 . It has a molecular weight of 468.6 g/mol .Chemical Reactions Analysis
The BCN group in endo-BCN-PEG3-Boc-amine can react with azide-tagged molecules or biomolecules via copper-free Click Chemistry .Physical And Chemical Properties Analysis
Endo-BCN-PEG3-Boc-amine has a molecular weight of 468.6 g/mol and a molecular formula of C24H40N2O7 . It is recommended to be stored at -5°C, kept dry, and avoid sunlight .Scientific Research Applications
Click Chemistry Linker
“endo-BCN-PEG3-Boc-amine” is a click chemistry linker containing a BCN and an amine group . The BCN group can react with azide-tagged biomolecules under mild conditions .
Bioconjugation
In bioconjugation, “endo-BCN-PEG3-Boc-amine” can be used as a linker molecule to attach proteins or peptides to surfaces, nanoparticles, or other molecules . The endo-BCN group can react with the azide groups on the surface or molecule, while the amine group can react with carboxylic acid or activated ester groups on the protein or peptide .
Medical Research
“endo-BCN-PEG3-Boc-amine” is used in medical research . It can be used to modify biomolecules, enabling researchers to study their function and interaction in a biological context .
Drug Release
“endo-BCN-PEG3-Boc-amine” is used in drug release studies . It can be used to attach drug molecules to carriers, allowing for controlled release of the drug .
Nanotechnology
In nanotechnology, “endo-BCN-PEG3-Boc-amine” is used to modify the surface of nanoparticles . This allows for the attachment of various functional groups, enabling the nanoparticles to be used in a wide range of applications .
New Materials Research
“endo-BCN-PEG3-Boc-amine” is used in new materials research . It can be used to modify the properties of materials, leading to the development of new materials with improved or novel properties .
Cell Culture
“endo-BCN-PEG3-Boc-amine” is used in cell culture . It can be used to modify the surface of culture dishes, improving cell adhesion and growth .
Proteomics
In proteomics, “endo-BCN-PEG3-Boc-amine” can be used to label proteins. The BCN group can react with azide-tagged proteins, allowing for their detection and analysis .
These are just a few of the many possible applications of “endo-BCN-PEG3-Boc-amine”. It’s a versatile compound with a wide range of uses in scientific research .
Mechanism of Action
Target of Action
The primary targets of endo-BCN-PEG3-Boc-amine are azide-tagged biomolecules . The compound contains a bicyclononyne (BCN) group that can react with these azide-tagged biomolecules .
Mode of Action
endo-BCN-PEG3-Boc-amine interacts with its targets through a process known as click chemistry . The BCN group in the compound reacts with azide-tagged biomolecules . Additionally, the compound contains a Boc-protected amine, which can be deprotected under mild acidic conditions . This free amine can then react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Biochemical Pathways
The compound’s ability to react with azide-tagged biomolecules suggests it may be involved in modifying these molecules, potentially affecting their function or localization within a cell .
Pharmacokinetics
The compound’s polyethylene glycol (peg) structure suggests it may have favorable pharmacokinetic properties, such as increased solubility and stability .
Result of Action
Given its ability to react with azide-tagged biomolecules, it may be used to modify these molecules, potentially altering their function or localization within a cell .
Action Environment
The compound’s peg structure suggests it may be stable and effective in a variety of environments .
Safety and Hazards
Future Directions
Endo-BCN-PEG3-Boc-amine is used in medical research, drug-release, nanotechnology, and new materials research . It is also used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O7/c1-24(2,3)33-23(28)26-11-13-30-15-17-31-16-14-29-12-10-25-22(27)32-18-21-19-8-6-4-5-7-9-20(19)21/h19-21H,6-18H2,1-3H3,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOLXDJYWZRBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG3-Boc-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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